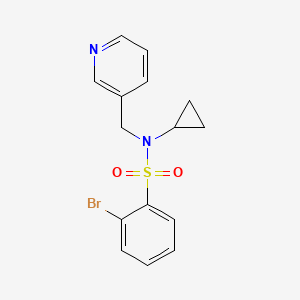![molecular formula C16H18BrN3O2 B7545709 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
科学的研究の応用
6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to exhibit a range of pharmacological properties that make it a promising candidate for various therapeutic applications. It has been studied extensively for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory, anti-fungal, and anti-bacterial properties.
作用機序
The exact mechanism of action of 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is not fully understood. However, it has been proposed that the compound acts by inhibiting certain enzymes or receptors involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one can have a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may be beneficial in the treatment of cancer. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of using 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one in lab experiments is its high potency and selectivity for certain enzymes or receptors. This makes it a useful tool for studying the mechanisms of disease processes. However, one limitation is that the compound may have off-target effects or toxicity at higher concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one. One area of interest is the development of more potent and selective derivatives of the compound for use in therapeutic applications. Another area of research is the elucidation of the exact mechanisms of action of the compound, which may lead to the discovery of new targets for drug development. Finally, the compound may also be studied for its potential use in combination therapies with other drugs for the treatment of various diseases.
合成法
The synthesis of 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one involves the reaction between 6-bromo-3-nitroquinazolin-4-one and 2-methylpiperidine-1-carboxylic acid followed by reduction of the nitro group using palladium-carbon and hydrogen gas. The resulting product is then treated with acetic anhydride to yield the final compound.
特性
IUPAC Name |
6-bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-11-4-2-3-7-20(11)15(21)9-19-10-18-14-6-5-12(17)8-13(14)16(19)22/h5-6,8,10-11H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFIVFOKVKJQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)

![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)

![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)